molecular formula C9H19NO2 B12950866 (S)-2-Amino-7-methyloctanoic acid CAS No. 31873-00-4

(S)-2-Amino-7-methyloctanoic acid

Cat. No.: B12950866
CAS No.: 31873-00-4
M. Wt: 173.25 g/mol
InChI Key: XFGWQYYDOWONQJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-7-methyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7-methyloctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 7-methyloctanoic acid and an appropriate amine source. The reaction typically involves the formation of an amide intermediate, followed by hydrolysis to yield the desired amino acid. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7-methyloctanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized amino acids.

Scientific Research Applications

(S)-2-Amino-7-methyloctanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based therapies.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-7-methyloctanoic acid include other amino acids with similar structural features, such as:

  • (S)-2-Amino-6-methylheptanoic acid
  • (S)-2-Amino-8-methylnonanoic acid
  • (S)-2-Amino-7-ethylheptanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the methyl group

Properties

CAS No.

31873-00-4

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(2S)-2-amino-7-methyloctanoic acid

InChI

InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

XFGWQYYDOWONQJ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)CCCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CCCCC(C(=O)O)N

Origin of Product

United States

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